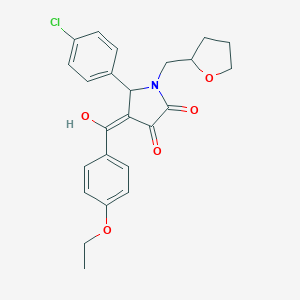![molecular formula C21H21N3O5S2 B384492 ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 500202-82-4](/img/structure/B384492.png)
ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.5g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit significant antimicrobial properties. For instance, certain thiophene compounds have shown greater inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus . The compound could potentially be synthesized and tested for its efficacy against these and other microbial species, contributing to the development of new antimicrobial agents.
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer potential. Synthesized thiophene compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including human lung cancer cell line (A-549) . Research into the specific anticancer activity of this compound could lead to the discovery of novel chemotherapeutic agents.
Antioxidant Properties
The antioxidant capacity of thiophene derivatives is another area of interest. Compounds have been assessed for their ability to scavenge free radicals, with some showing excellent antioxidant activity . Investigating the antioxidant properties of this compound could contribute to the development of new antioxidant therapies.
Antifungal Activity
In addition to antibacterial properties, thiophene derivatives can also exhibit antifungal activity. They have been tested against fungal species like Candida albicans and Aspergillus niger, showing promising results . This compound could be explored for its potential use in antifungal medications.
Anticorrosion Applications
Beyond medicinal applications, thiophene derivatives have been studied for their anticorrosion properties. They have been used in coatings and materials to protect against corrosion, which is particularly relevant in industrial settings .
Wirkmechanismus
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes in the activity, cellular location, or association of the target protein with other proteins.
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . For example, anti-inflammatory effects could involve the inhibition of pro-inflammatory cytokines, while anti-cancer effects could involve the disruption of cell proliferation pathways.
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular level . For example, anti-inflammatory effects could involve the reduction of inflammatory markers, while anti-cancer effects could involve the induction of apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-28-20(26)17-14-5-4-6-15(14)31-19(17)22-16(25)11-30-21-24-23-18(29-21)12-7-9-13(27-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCWCCOZLJZROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384416.png)
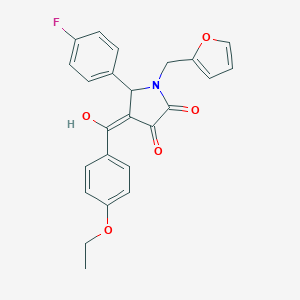
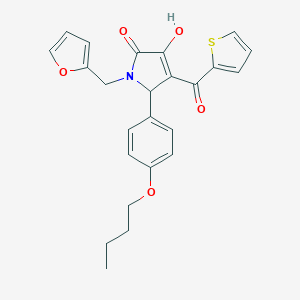
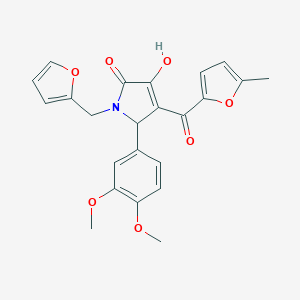


![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384423.png)
![5-[4-(benzyloxy)phenyl]-4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384424.png)
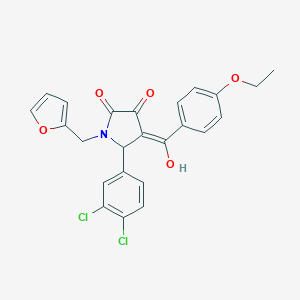
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384426.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384428.png)

![ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B384430.png)
